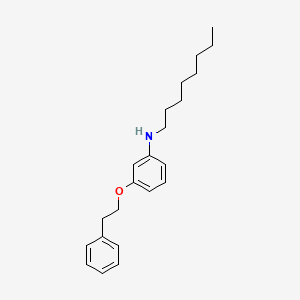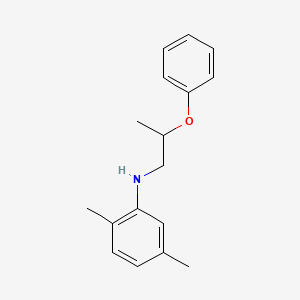
(R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate
概要
説明
®-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an acetyl group, a nitro group, and a phenylglycinol moiety. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of 4-nitro-2-phenylglycinol, followed by esterification to introduce the acetate group. The reaction conditions often involve the use of acetic anhydride or acetyl chloride as acetylating agents, and the presence of a base such as pyridine to facilitate the reaction. The esterification step may require the use of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
®-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetyl group can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Acylating agents like acetic anhydride, acetyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
科学的研究の応用
®-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the nitro group may participate in redox reactions, while the acetyl group can act as a substrate for acetyltransferase enzymes. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
®-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate can be compared with other similar compounds, such as:
N-Acetyl-4-nitro-2-phenylglycinol: Lacks the acetate group, which may affect its reactivity and biological activity.
4-Nitro-2-phenylglycinol: Lacks both the acetyl and acetate groups, resulting in different chemical properties and applications.
N-Acetyl-2-phenylglycinol: Lacks the nitro group, which may influence its redox potential and biological interactions.
特性
IUPAC Name |
[(2R)-2-acetamido-2-(4-nitrophenyl)ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-12(7-19-9(2)16)10-3-5-11(6-4-10)14(17)18/h3-6,12H,7H2,1-2H3,(H,13,15)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPFAZWOZODWGQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389214.png)
![2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline](/img/structure/B1389215.png)


![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)

![3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline](/img/structure/B1389222.png)

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)

![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)
